3-tert-Butyl-3-methyl-1,2-dioxetane
Description
Historical Development of 1,2-Dioxetane (B1211799) Synthesis and Early Discoveries
The journey into the world of 1,2-dioxetanes began with theoretical postulations long before their actual isolation. For decades, these high-energy molecules were considered transient intermediates in various chemical and biological oxidation reactions. A significant breakthrough occurred in 1969 when Kopecky and Mumford reported the first synthesis of a stable 1,2-dioxetane derivative, 3,3,4-trimethyl-1,2-dioxetane. This pioneering work involved the base-catalyzed cyclization of a β-bromohydroperoxide. The isolation of this compound was a landmark achievement, confirming the existence of the 1,2-dioxetane ring system and opening the door for further exploration.
Following this initial discovery, alternative and more general synthetic routes were developed. Notably, the work of Bartlett and Schaap, as well as Mazur and Foote, independently demonstrated the synthesis of 1,2-dioxetanes through the [2+2] cycloaddition of singlet oxygen with electron-rich alkenes. This photooxygenation method proved to be a versatile and efficient way to prepare a wide range of dioxetane derivatives, significantly accelerating the pace of research in this field. These early discoveries laid the groundwork for understanding the structure, stability, and reactivity of this unique class of compounds.
Fundamental Principles of Chemiluminescence in 1,2-Dioxetane Systems
The most remarkable property of 1,2-dioxetanes is their ability to generate light upon thermal decomposition. This chemiluminescence arises from the release of the substantial strain energy stored in the four-membered ring, which is estimated to be around 270 kJ/mol. The decomposition process involves the concerted cleavage of the weak oxygen-oxygen bond and the carbon-carbon bond of the dioxetane ring. acs.org This concerted, yet asynchronous, cleavage is a key feature of the accepted diradical mechanism.
The thermal decomposition of a 1,2-dioxetane molecule results in the formation of two carbonyl-containing fragments (ketones or aldehydes). Crucially, one of these fragments is generated in an electronically excited state, either a singlet or a triplet state. The relaxation of this excited state to its ground state is accompanied by the emission of a photon of light. The efficiency of light production, known as the chemiluminescence quantum yield, is highly dependent on the nature of the substituents on the dioxetane ring.
In many applications, particularly in bioassays, the decomposition of the dioxetane is triggered by a specific chemical or enzymatic event. This has led to the development of "triggerable" dioxetanes, which are stable until a protecting group is removed. The mechanism for the chemiluminescence of these triggered systems is often described by the Chemically Initiated Electron Exchange Luminescence (CIEEL) model. nih.govnih.gov In the CIEEL mechanism, the removal of a protecting group generates an unstable intermediate that undergoes an intramolecular electron transfer, leading to the cleavage of the dioxetane ring and the formation of the excited state species.
Structural Context of 3-tert-Butyl-3-methyl-1,2-dioxetane within the Dioxetane Class
This compound is an asymmetrically substituted derivative of the parent 1,2-dioxetane. Its structure is characterized by the presence of both a bulky tert-butyl group and a smaller methyl group attached to the same carbon atom of the four-membered ring. This substitution pattern has a profound influence on the molecule's stability, reactivity, and chemiluminescent properties.
The presence of alkyl substituents, in general, increases the thermal stability of the dioxetane ring compared to the unsubstituted parent compound. The tert-butyl group, in particular, is known for its significant steric bulk. This steric hindrance can affect the rate of decomposition and the quantum yield of chemiluminescence. In the case of this compound, the steric strain introduced by the bulky tert-butyl group is expected to influence the geometry of the dioxetane ring and the transition state of its decomposition.
The asymmetry of the substitution in this compound is also a key feature. Upon thermal decomposition, this molecule will yield two different carbonyl compounds: acetone (B3395972) and pinacolone (B1678379) (tert-butyl methyl ketone). The partitioning of the excitation energy between these two fragments is a topic of significant interest in the study of dioxetane chemiluminescence. The nature of the substituents plays a crucial role in determining which of the resulting carbonyl fragments is more likely to be formed in an excited state.
| Property | Description |
| IUPAC Name | 3-(tert-butyl)-3-methyl-1,2-dioxetane |
| Molecular Formula | C7H14O2 |
| Molecular Weight | 130.18 g/mol |
| Structure | A four-membered ring containing two adjacent oxygen atoms and two carbon atoms. One carbon is substituted with a tert-butyl group and a methyl group. |
| Decomposition Products | Acetone and Pinacolone (tert-butyl methyl ketone) |
Structure
2D Structure
3D Structure
Properties
CAS No. |
86954-72-5 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
3-tert-butyl-3-methyldioxetane |
InChI |
InChI=1S/C7H14O2/c1-6(2,3)7(4)5-8-9-7/h5H2,1-4H3 |
InChI Key |
AYEIRBAPSLNYFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COO1)C(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for 1,2 Dioxetane Architectures
Cycloaddition Reactions with Singlet Oxygen
The reaction of singlet oxygen (¹O₂) with alkenes is a powerful method for the direct formation of the 1,2-dioxetane (B1211799) ring. researchgate.net This process, known as photooxygenation, typically involves the use of a photosensitizer to generate singlet oxygen from its ground triplet state. wikipedia.orgillinois.edu
The [2+2] cycloaddition of singlet oxygen is particularly effective with alkenes that are substituted with electron-donating groups. acs.org These substituents stabilize the transition state, facilitating the formation of the dioxetane ring. The general mechanism involves the generation of singlet oxygen via a photosensitizer, which then reacts with the alkene. wikipedia.orgmdpi.com For the synthesis of 3-tert-butyl-3-methyl-1,2-dioxetane, the precursor alkene is 2-tert-butyl-2-methyl-1-propene.
The process begins with the excitation of a photosensitizer (Sens) by light to its singlet excited state (¹Sens), which then undergoes intersystem crossing to the more stable triplet state (³Sens). This triplet sensitizer (B1316253) can then transfer its energy to ground-state triplet oxygen (³O₂), resulting in the formation of singlet oxygen (¹O₂) and the regeneration of the ground-state sensitizer. wikipedia.org The highly reactive singlet oxygen then attacks the double bond of the alkene to form the 1,2-dioxetane. researchgate.net
| Photosensitizer | Typical Solvent | Light Source | Key Features |
| Rose Bengal | Methanol, Dichloromethane | Visible light lamp | Commonly used, efficient for many alkenes. Can be polymer-supported. illinois.edu |
| Methylene (B1212753) Blue | Dichloromethane, Acetonitrile | Visible light lamp | Effective sensitizer, often used in various photooxygenation reactions. illinois.edu |
| Tetraphenylporphyrin (TPP) | Benzene, Carbon tetrachloride | Visible light lamp | High quantum yield for singlet oxygen production. illinois.edu |
| 9,10-Dicyanoanthracene (DCA) | Acetonitrile | UV lamp | Can facilitate electron-transfer photooxygenation pathways. acs.org |
The regioselectivity of singlet oxygen addition is a critical factor, especially for unsymmetrically substituted alkenes. The substituents on the double bond can direct the approach of the singlet oxygen. In the case of trisubstituted alkenes, such as those that could lead to this compound, the ene reaction can be a competing pathway. uoc.gr However, the absence of an abstractable allylic hydrogen on the quaternary carbon of the precursor to this compound favors the [2+2] cycloaddition pathway. stackexchange.com
Studies have shown that bulky substituents can influence the reaction rate and selectivity. For instance, the presence of bulky groups can sterically hinder one face of the double bond, leading to a preferred direction of attack for the singlet oxygen. acs.org The electronic nature of the substituents also plays a significant role; electron-donating groups generally accelerate the reaction. uoc.gr
Classical Dioxetane Synthesis Routes
Prior to the widespread use of singlet oxygen, classical chemical methods were developed for the synthesis of 1,2-dioxetanes. These methods often involve the intramolecular cyclization of a linear precursor.
A well-established method for forming the 1,2-dioxetane ring is the base-catalyzed cyclization of β-bromohydroperoxides. This method, pioneered by Kopecky and Mumford, involves the deprotonation of the hydroperoxy group by a base, followed by an intramolecular SN2 reaction where the resulting peroxy anion displaces the adjacent bromide.
The synthesis of the β-bromohydroperoxide precursor typically starts from the corresponding alkene. The alkene is treated with a source of electrophilic bromine, such as N-bromosuccinimide (NBS), in the presence of hydrogen peroxide. This reaction proceeds via a bromonium ion intermediate, which is then attacked by hydrogen peroxide.
| Step | Reagents | Intermediate/Product | Purpose |
| 1 | Alkene, NBS, H₂O₂ | β-Bromohydroperoxide | Formation of the linear precursor with the necessary functional groups. |
| 2 | Base (e.g., NaOH, Ag₂O) | 1,2-Dioxetane | Intramolecular cyclization to form the four-membered ring. |
This classical route has been adapted for the synthesis of a variety of alkyl and aryl-substituted 1,2-dioxetanes. The choice of the starting alkene and the reaction conditions can be tailored to produce the desired substitution pattern on the dioxetane ring. For the synthesis of this compound, the starting alkene would be 2-tert-butyl-2-methyl-1-propene. The stability of the resulting dioxetane is often enhanced by the presence of bulky substituents like the tert-butyl group, which can sterically shield the strained peroxide bond.
Stereochemical Considerations in 1,2-Dioxetane Synthesis
The synthesis of chiral 1,2-dioxetanes introduces stereochemical considerations. When using the photooxygenation method with a prochiral alkene, the reaction can potentially lead to a racemic mixture of enantiomers. The use of chiral sensitizers or auxiliaries can induce diastereoselectivity or enantioselectivity in the cycloaddition.
In the base-catalyzed cyclization of β-bromohydroperoxides, if the precursor contains stereocenters, their configuration will influence the stereochemistry of the final dioxetane product. The intramolecular SN2 reaction proceeds with inversion of configuration at the carbon bearing the leaving group. Therefore, by controlling the stereochemistry of the β-bromohydroperoxide, it is possible to synthesize stereochemically defined 1,2-dioxetanes.
Development of Scalable Production Methodologies for Substituted 1,2-Dioxetanes
The transition from laboratory-scale synthesis to industrial production of substituted 1,2-dioxetanes necessitates a focus on robust and economically viable methods. Key considerations include the availability and cost of starting materials, reaction conditions, product isolation and purification, and process safety. For sterically hindered dioxetanes such as this compound, these factors are particularly critical due to the potential for side reactions and the inherent instability of the peroxide bond.
One of the most widely employed and scalable methods for the synthesis of 1,2-dioxetanes is the photosensitized [2+2] cycloaddition of singlet oxygen to an electron-rich alkene. This method is advantageous as it often proceeds with high selectivity and under mild conditions. The general reaction scheme involves the irradiation of a solution containing the alkene and a photosensitizer in the presence of oxygen.
For the production of substituted 1,2-dioxetanes, particularly those with bulky substituents, the choice of alkene precursor is crucial. The synthesis of 3,3,4-trimethyl-1,2-dioxetane, a closely related analogue to the target compound, was first reported via the base-catalyzed cyclization of a β-bromohydroperoxide. google.com However, photooxygenation has emerged as a more convenient and general route. google.com
The scalability of photooxygenation reactions has been addressed through the development of continuous flow reactors. These systems offer several advantages over traditional batch reactors, including improved light penetration, precise temperature control, and enhanced safety by minimizing the volume of reactive intermediates at any given time. The use of a LED flow reactor has been investigated for the synthesis of a library of 1,2-dioxetanes, demonstrating the potential for a straightforward and scalable approach.
A critical aspect of scalable synthesis is the optimization of reaction parameters. This includes the selection of the photosensitizer, solvent, reaction temperature, and oxygen concentration. Common photosensitizers include methylene blue and polymer-bound Rose Bengal. The choice of solvent is also important, with halogenated solvents often being used, although more environmentally benign alternatives are continuously being explored. Low temperatures, typically at or below 0°C, are often preferred to enhance the stability of the resulting dioxetane. cdnsciencepub.com
The table below summarizes typical reaction conditions for the synthesis of substituted 1,2-dioxetanes based on available literature for related compounds, highlighting the parameters relevant for scalability.
| Parameter | Typical Conditions for Substituted 1,2-Dioxetanes | Considerations for Scalability |
| Reaction Type | Photooxygenation of alkenes; Base-catalyzed cyclization of β-halohydroperoxides | Photooxygenation in flow reactors is generally more scalable and offers better safety profiles. |
| Precursor | Electron-rich alkenes (e.g., substituted enamines, enol ethers) | Availability and cost of the specific alkene precursor. For this compound, the precursor would be 2,3,3-trimethyl-1-butene. |
| Photosensitizer | Methylene Blue, Rose Bengal, Tetraphenylporphyrin (TPP) | Immobilized or polymer-bound sensitizers can simplify purification in continuous flow systems. |
| Solvent | Dichloromethane, Chloroform, Acetone (B3395972), Benzene | Selection of a solvent that allows for good solubility of reactants and is suitable for the operating temperature and downstream processing. Environmental and safety regulations are a key consideration for industrial scale. |
| Temperature | -78°C to 25°C | Precise temperature control is crucial for product stability. Flow reactors offer superior heat exchange capabilities compared to large batch reactors. |
| Oxygen Source | Gaseous oxygen | Efficient and safe delivery and dissolution of oxygen in the reaction medium is a key engineering challenge in scale-up. |
| Purification | Low-temperature chromatography, crystallization | Development of non-chromatographic purification methods like crystallization or distillation is often necessary for cost-effective large-scale production. |
Mechanistic Elucidation of 1,2 Dioxetane Decomposition and Excited State Generation
Unimolecular Thermal Decomposition Pathways
The thermal decomposition of 1,2-dioxetanes can proceed without external chemical triggers, following pathways that are broadly categorized into stepwise, concerted, and asynchronous mechanisms. These models differ primarily in the timing of the O-O and C-C bond cleavage events.
Stepwise Diradical Mechanisms
The stepwise diradical (or biradical) mechanism proposes a two-step process for the decomposition of the 1,2-dioxetane (B1211799) ring. researchgate.netrsc.org The initial and rate-determining step is the homolytic cleavage of the weak O-O bond, which requires overcoming an activation energy barrier. acs.orgresearchgate.net This bond scission results in the formation of a 1,4-dioxy diradical intermediate. researchgate.netdtic.mil
This diradical is not stable and subsequently undergoes the cleavage of the C-C bond, yielding two carbonyl compounds. researchgate.netresearchgate.net One of the carbonyl products is typically in its ground state, while the other can be in a triplet or, less frequently, a singlet electronically excited state. researchgate.net The formation of the excited state is attributed to the system entering a region on the potential energy surface where multiple singlet and triplet states are close in energy, allowing for transitions between them. rsc.org
Concerted Pericyclic Mechanisms
In contrast to the stepwise pathway, a concerted pericyclic mechanism suggests that the decomposition occurs in a single, continuous step. tutorsglobe.commsu.edu This mechanism involves a cyclic transition state where the breaking of the O-O and C-C bonds, along with the formation of the new pi bonds of the carbonyl products, happens simultaneously. researchgate.netrsc.org
Pericyclic reactions are characterized by this concerted bond reorganization and the absence of any discrete intermediates. tutorsglobe.commsu.edu The reaction proceeds through a single transition state, and its stereochemical outcome is often highly specific. msu.edu In this model for dioxetane decomposition, the molecule moves from the reactant state to the product state through one transition state without pausing at a diradical intermediate. researchgate.net
Asynchronous Concerted ("Merged") Mechanisms
Further refinement of the decomposition model has led to the proposal of an asynchronous concerted mechanism, also referred to as a "merged" mechanism. acs.org This pathway is considered a hybrid of the pure stepwise and concerted models. While it is a concerted reaction that proceeds through a single transition state without intermediates, the bond-breaking events are not perfectly simultaneous. acs.orgresearchgate.net
According to this model, the decomposition begins with the extension of the O-O bond, accompanied by some stretching of the C-C bond. acs.org This is followed by the complete cleavage of the O-O bond, leading to a phase with significant biradical character within the transition state structure. Finally, the C-C bond breaks, resulting in the formation of the two carbonyl products. acs.org High-level computational studies support this asynchronous concerted pathway, indicating it as the generally accepted mechanism for the thermal decomposition of 1,2-dioxetane and its substituted derivatives. acs.orgresearchgate.net
| Mechanism Feature | Stepwise Diradical | Concerted Pericyclic | Asynchronous Concerted ("Merged") |
| Number of Steps | Two | One | One |
| Intermediates | 1,4-dioxy diradical formed researchgate.netrsc.org | None, proceeds through a single transition state tutorsglobe.com | None, proceeds through a single transition state acs.org |
| Bond Cleavage Timing | O-O cleavage occurs first, followed by C-C cleavage researchgate.netresearchgate.net | O-O and C-C bonds break simultaneously researchgate.netrsc.org | O-O bond cleavage initiates before C-C bond cleavage, but both occur within a single transition state acs.org |
| Key Characteristic | Formation of a distinct, albeit short-lived, intermediate dtic.mil | Simultaneous reorganization of all bonding electrons msu.edu | A concerted but non-simultaneous process with biradical character in the transition state acs.orgresearchgate.net |
Chemically Initiated Electron Exchange Luminescence (CIEEL) Mechanism
The Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism describes a pathway for dioxetane decomposition that is activated by an external trigger, leading to highly efficient light emission. nih.govnih.gov This mechanism is particularly relevant for 1,2-dioxetanes that are substituted with a group that can be transformed into a potent electron donor. researchgate.netnih.gov
The process is initiated by a specific chemical reaction, such as the enzymatic or chemical removal of a protecting group. researchgate.netnih.gov This unmasks an electron-donating moiety, which then triggers the decomposition of the dioxetane ring through an electron transfer process, ultimately producing light. nih.gov
Intramolecular Electron Transfer Processes
In the intramolecular CIEEL pathway, the activating trigger and the dioxetane are part of the same molecule. researchgate.netnih.gov The process begins when a protecting group is cleaved, generating a substituent with a low oxidation potential, such as a phenolate (B1203915). nih.gov This newly formed, powerful electron donor then transfers a single electron to the antibonding σ* orbital of the peroxide (O-O) bond within the same molecule. nih.gov
This intramolecular electron transfer is a critical step that significantly weakens the O-O bond, causing it to cleave and form a radical anion intermediate. nih.gov A subsequent reorganization, involving the cleavage of the C-C bond, leads to the formation of the final carbonyl products. One of these products is formed in an electronically excited state. The return of this excited state molecule to its ground state results in the emission of a photon. nih.gov Transformations involving intramolecular electron transfer are generally observed to be more efficient than their intermolecular counterparts. nih.gov
| Step | Description of the Intramolecular CIEEL Process |
| 1. Activation | A specific chemical or enzymatic reaction removes a protecting group from a substituent on the dioxetane ring. researchgate.netnih.gov |
| 2. Donor Formation | The deprotection creates a powerful intramolecular electron donor, such as a phenolate anion. nih.gov |
| 3. Electron Transfer | The electron donor transfers an electron to the peroxide bond of the dioxetane within the same molecule. nih.gov |
| 4. Bond Cleavage | The electron transfer induces the cleavage of the weak O-O bond, followed by the C-C bond, breaking down the four-membered ring. nih.gov |
| 5. Excited State Generation | The decomposition yields one carbonyl fragment in an electronically excited state. nih.gov |
| 6. Luminescence | The excited molecule relaxes to its ground state, emitting light. nih.govnih.gov |
Role of Electron-Donating Substituents (e.g., Phenoxy Moieties)
The efficiency of the CIEEL mechanism is critically dependent on the presence of a substituent that can be converted into a strong electron donor. nih.govcapes.gov.br Phenoxy groups are commonly used for this purpose. In its protected form (e.g., as a phenyl phosphate (B84403) or phenyl ether), the group is stable. However, upon removal of the protecting group, it is converted into a phenolate anion. nih.gov
The phenolate is a potent electron-donating group that dramatically accelerates the decomposition of the dioxetane. nih.govdummies.com Electron-donating groups increase the electron density of the system they are attached to, making the transfer of an electron more favorable. dummies.comlibretexts.org The ease of oxidation of this substituent directly influences both the stability of the parent dioxetane and the quantum yield of the chemiluminescent reaction. capes.gov.br When the substituent is easily oxidized (i.e., a strong electron donor), the rate of electron transfer is high, leading to efficient decomposition and light production via the CIEEL pathway. nih.gov
Formation of Electronic Excited States
The thermal decomposition of 1,2-dioxetanes proceeds through the cleavage of the weak oxygen-oxygen bond, followed by the breaking of the carbon-carbon bond, to produce two carbonyl fragments. A significant portion of the energy released in this highly exothermic process is channeled into the electronic energy of one of the carbonyl products, leading to its formation in an excited state.
Triplet State Formation from Dioxetanes
The unimolecular thermal decomposition of simple alkyl-substituted 1,2-dioxetanes, including 3-tert-Butyl-3-methyl-1,2-dioxetane, predominantly generates carbonyl products in their triplet excited state. This preference for triplet state formation is a general characteristic of the direct chemiluminescence of these compounds. The mechanism involves a complex interplay of singlet and triplet potential energy surfaces.
Theoretical studies on the decomposition of the parent 1,2-dioxetane molecule suggest that after the initial cleavage of the O-O bond, the molecule enters a "biradical region" where the singlet and triplet states are close in energy. acs.org Intersystem crossing from the singlet ground state to a triplet energy surface can occur, leading to the formation of a triplet biradical intermediate. This triplet biradical then fragments to yield one of the carbonyl products in its triplet excited state. documentsdelivered.com
The presence of alkyl substituents, such as the methyl and tert-butyl groups in this compound, has been shown to enhance the yield of triplet excited states. This has been attributed to a phenomenon known as "entropic trapping". acs.orgarkat-usa.org The substituents slow down the rotation around the O-C-C-O dihedral angle, increasing the lifetime of the biradical intermediate. This extended lifetime in the region where singlet and triplet states are energetically close increases the probability of intersystem crossing, thus enhancing the triplet chemiexcitation yield.
Singlet State Formation and Enhancement Strategies
While the formation of triplet excited states is the major pathway in the uncatalyzed thermal decomposition of simple 1,2-dioxetanes, the generation of singlet excited states is significantly less efficient. The direct chemiluminescence quantum yields for singlet states are typically very low. acs.org
For these simpler dioxetanes, any factor that can influence the dynamics on the potential energy surfaces could, in principle, affect the singlet-to-triplet ratio. However, without the introduction of an easily oxidizable group, the direct decomposition pathway with its strong preference for triplet state formation remains dominant.
Influence of Specific Alkyl and Aryl Substituents on Decomposition Pathways
The nature of the substituents on the 1,2-dioxetane ring has a profound impact on the molecule's thermal stability and the kinetics of its decomposition. Steric and electronic effects of the substituents can alter the activation parameters of the decomposition reaction.
A systematic study on a series of 3-methyl-3-alkyl-1,2-dioxetanes has provided valuable insights into the influence of the steric bulk of the alkyl group on the thermal stability of the dioxetane ring. The activation parameters for the thermal decomposition of this compound have been determined and are presented in the table below, alongside those of related 3-methyl-3-alkyl-1,2-dioxetanes.
| Alkyl Group | Ea (kcal/mol) | log A | k (s⁻¹) at 60°C x 10⁵ |
|---|---|---|---|
| Ethyl | 24.5 ± 0.2 | 13.1 | 10 |
| n-Butyl | 25.1 ± 0.3 | 13.1 | 10 |
| iso-Propyl | 25.4 ± 0.2 | 13.2 | 5.8 |
| tert-Butyl | 25.8 ± 0.3 | 13.3 | 2.6 |
The data reveals that as the steric bulk of the alkyl group at the C3 position increases from ethyl to tert-butyl, the activation energy (Ea) for thermal decomposition also increases. This trend indicates that greater steric hindrance around the dioxetane ring enhances its thermal stability. The increase in activation energy is attributed to increased steric interactions in the transition state of the decomposition.
Computational and Theoretical Studies of 1,2 Dioxetane Reactivity
Quantum Chemical Calculations of Reaction Mechanisms
Quantum chemical calculations are fundamental to constructing a detailed picture of the thermal decomposition of 1,2-dioxetanes. These methods map the potential energy surface of the reaction, identifying key structures along the decomposition pathway.
The decomposition of 1,2-dioxetanes is governed by high-energy transition states. Theoretical studies employ methods like the quadratic synchronous transit (QST2) approach to locate these critical points on the potential energy surface. nih.gov Calculations at levels such as B3LYP/6311++G** are used to determine the structure and energy of these transition states. nih.gov
Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the identified transition state correctly connects the reactant (the 1,2-dioxetane) with the subsequent intermediates or products. nih.gov This process generates a reaction energy profile, which charts the energy of the system as it progresses from reactant to product, highlighting the activation energy barrier that must be overcome for the reaction to proceed. For some related reactions involving dioxetane formation, calculations have suggested a two-step mechanism, indicating the complexity of the potential energy surface. nih.gov
The precise nature of the intermediate formed upon the initial breaking of the weak oxygen-oxygen bond in 1,2-dioxetanes is a subject of extensive theoretical investigation. The prevailing mechanism involves a stepwise cleavage, first of the O-O bond and then the C-C bond, which proceeds through a biradical intermediate. rsc.org Advanced simulations confirm the existence of a biradical "entropic trap," a region on the potential energy surface where the system is temporarily stabilized, which is considered responsible for the phenomenon of chemiexcitation. rsc.org
Alternatively, depending on the substituents and reaction conditions, a zwitterionic (or dipolar) intermediate may be formed. nih.gov Computational models can distinguish between these possibilities by analyzing the electronic structure of the intermediate species. For instance, theoretical studies on the formation of related dioxetanes have identified pathways leading to distinct dipolar intermediates. nih.gov The characterization of these transient species is crucial for a complete understanding of the reaction mechanism.
Theoretical Prediction of Activation Parameters
A key application of computational chemistry in this field is the prediction of activation parameters, such as the activation enthalpy (ΔH‡) and activation entropy (ΔS‡), which together determine the free energy of activation (ΔG‡). These parameters dictate the rate of the dioxetane decomposition. Theoretical studies on related compounds, like 4-tert-butyl-1,2-dioxetan-3-one (B14669053) and 4,4-dimethyl-1,2-dioxetan-3-one, provide insight into the typical values for these parameters.
Table 1: Representative Theoretical Activation Parameters for 1,2-Dioxetane (B1211799) Decomposition
| Parameter | Description | Typical Predicted Value Range |
|---|---|---|
| ΔH‡ (kcal/mol) | Activation Enthalpy | 20 - 30 |
| ΔS‡ (cal/mol·K) | Activation Entropy | 0 - 10 |
| ΔG‡ (kcal/mol) | Gibbs Free Energy of Activation | 20 - 28 |
Note: Values are illustrative and highly dependent on the specific dioxetane derivative and the computational method employed.
These theoretical predictions are invaluable for correlating the structure of a dioxetane with its thermal stability.
Modeling of Chemiexcitation Quantum Yields
The most notable characteristic of 1,2-dioxetane decomposition is its ability to produce electronically excited carbonyl products, which then emit light upon relaxation—a process known as chemiluminescence. Computational modeling is essential for understanding and quantifying the efficiency of this process, known as the chemiexcitation quantum yield (Φ).
Global nonadiabatic switching on-the-fly trajectory surface hopping simulations represent a sophisticated approach to modeling these yields. rsc.org For the closely related trans-3,4-dimethyl-1,2-dioxetane, such simulations at the 8SA-CASSCF quantum level have been used to compute the population evolution of the lowest singlet and triplet excited states. rsc.org The results from these models can be directly compared to experimental findings.
Table 2: Simulated vs. Experimental Triplet Chemiexcitation Quantum Yield (ΦT1) for Dimethyl-1,2-dioxetane
| Method | Quantum Yield (ΦT1) | Reference |
|---|---|---|
| Theoretical Simulation | 0.266 ± 0.096 | rsc.org |
| Experimental Value | 0.20 ± 0.04 | rsc.org |
The excellent agreement between the simulated and experimental quantum yields for this model system demonstrates the predictive power of these advanced computational methods. rsc.org These simulations provide a foundational understanding for developing future applications in chemi- and bioluminescence. rsc.org
Computational Insights into Substituent Effects on Dioxetane Reactivity
The identity of the substituents on the 1,2-dioxetane ring—in this case, a tert-butyl group and a methyl group—has a profound impact on the molecule's stability, decomposition kinetics, and chemiluminescence efficiency. Computational studies allow for a systematic investigation of these substituent effects.
Electron-donating groups, such as tert-butyl and methyl, are known to influence the stability of the dioxetane ring and the energy of the transition state for its decomposition. Theoretical models can quantify these effects by comparing the calculated activation energies and reaction enthalpies for a series of differently substituted dioxetanes. These calculations help to build a predictive framework for designing dioxetanes with specific desired properties, such as lower decomposition temperatures or higher light output.
Kinetic and Thermodynamic Investigations of 1,2 Dioxetane Reactivity
Determination of Decomposition Rates
The decomposition of 1,2-dioxetanes is a unimolecular process that results in the formation of two carbonyl fragments, a reaction often accompanied by the emission of light (chemiluminescence). The rate of this decomposition is a critical factor in determining the intensity and duration of the light emission.
The first synthesis of a 1,2-dioxetane (B1211799), specifically 3,3,4-trimethyl-1,2-dioxetane, was achieved through the base-catalyzed cyclization of a β-bromohydroperoxide. google.com This pioneering work confirmed that these compounds produce chemiluminescence upon heating. google.com However, this early derivative proved to be relatively unstable, decomposing rapidly at room temperature. google.com
The stability of 1,2-dioxetanes, and thus their decomposition rate, is significantly influenced by the substituents on the dioxetane ring. For instance, the introduction of bulky groups like adamantyl can dramatically increase the thermal stability. researchgate.net In one case, a phosphate-substituted dioxetane derived from 2-adamantanone (B1666556) exhibited a half-life of 12 years at 25°C. google.com Conversely, the deprotonation of a hydroxy-substituted dioxetane was found to increase its decomposition rate by a factor of 5.7 x 10⁶ at 25°C compared to its protonated form. google.com
Computational studies, specifically using DFT (Density Functional Theory), have been employed to predict and understand the decomposition rates of various 1,2-dioxetanes. These studies support the hypothesis that incorporating spiro-fused cyclobutane (B1203170) units can accelerate the chemiexcitation rate by more than 100-fold compared to the more common adamantyl-substituted dioxetanes. escholarship.org This acceleration is attributed to the release of angular strain in the transition state. escholarship.org
The decomposition rate can be quantified by the rate constant, k. For example, the thermal decomposition of various alkyl-substituted 1,3-dioxolanes, which are structurally related to 1,2-dioxetanes, follows first-order kinetics. researchgate.net The rate constants for these reactions have been determined experimentally across a range of temperatures. researchgate.net
Interactive Table: Decomposition Data of Related Dioxetanes
| Compound | Condition | Half-life | Rate Constant (k) | Reference |
|---|---|---|---|---|
| 3,3,4-trimethyl-1,2-dioxetane | 50°C | - | Rapid decomposition | google.com |
| Phosphate-substituted adamantyl-dioxetane | 25°C | 12 years | - | google.com |
| Hydroxy-substituted dioxetane (deprotonated) | 25°C | - | 5.7 x 10⁶ times faster than protonated form | google.com |
| Adamantyl-phenoxy-1,2-dioxetane | - | - | Relatively slow | escholarship.org |
| Cyclobutyl-phenoxy-1,2-dioxetane | - | - | 107-fold faster than adamantyl analogue | escholarship.org |
Measurement of Activation Energies, Enthalpies, and Entropies
The thermal decomposition of 1,2-dioxetanes is governed by a significant energy barrier, known as the activation energy (Ea). This parameter, along with the activation enthalpy (ΔH‡) and activation entropy (ΔS‡), provides crucial insights into the reaction mechanism. The activation parameters for many 1,2-dioxetanes have been determined through the analysis of isothermal kinetics. researchgate.net
Activation enthalpies for various 1,2-dioxetane derivatives typically range from 20 to 35 kcal/mol (84 to 147 kJ/mol). researchgate.net The activation entropies are generally close to 0 e.u. (entropy units), which is expected for a unimolecular reaction. researchgate.net It has been observed that the thermal stability of 1,2-dioxetanes generally increases with the degree of methylation. researchgate.net
For the parent, unsubstituted 1,2-dioxetane, experimental and theoretical studies have determined the activation energy for the initial O-O bond cleavage to be around 23.0 and 23.5 kcal/mol, respectively. researchgate.net In the case of a phosphate-substituted dioxetane derived from 3-hydroxy-9H-xanthen-9-one and 2-adamantanone, the activation energy was found to be a significantly higher 30.7 kcal/mol, correlating with its high thermal stability. google.com
Computational studies have also been instrumental in estimating activation parameters. For instance, DFT calculations predicted a significantly lower activation barrier of 13.6 kcal/mol for a cyclobutyl-phenoxy-1,2-dioxetane compared to 18.2 kcal/mol for its adamantyl-phenoxy counterpart, explaining the observed acceleration in decomposition rate. escholarship.org
Interactive Table: Activation Parameters for the Decomposition of Various Dioxetanes
| Compound | Activation Energy (Ea) (kcal/mol) | Activation Enthalpy (ΔH‡) (kJ/mol) | Activation Entropy (ΔS‡) (J/mol·K) | Reference |
|---|---|---|---|---|
| Various 1,2-dioxetanes | 20 - 35 | 84 - 147 | ~0 | researchgate.net |
| Unsubstituted 1,2-dioxetane | 23.0 (exp.), 23.5 (theor.) | - | - | researchgate.net |
| Phosphate-substituted adamantyl-dioxetane | 30.7 | - | - | google.com |
| Adamantyl-phenoxy-1,2-dioxetane | 18.2 (theor.) | - | - | escholarship.org |
| Cyclobutyl-phenoxy-1,2-dioxetane | 13.6 (theor.) | - | - | escholarship.org |
Influence of Solvent Polarity on Reaction Kinetics and Selectivity
The solvent environment can play a significant role in the decomposition kinetics and the efficiency of light emission from 1,2-dioxetanes. While the unimolecular decomposition of simple 1,2-dioxetanes is not expected to be strongly influenced by solvent polarity, the situation becomes more complex for triggered 1,2-dioxetanes, where an initial chemical activation step is involved.
For phenoxy-1,2-dioxetanes, which are activated by the deprotection of a phenol (B47542) group, the chemiluminescence quantum yields are often high in organic solvents like dimethyl sulfoxide (B87167) (DMSO). rsc.org However, in aqueous solutions, the light emission efficiency can decrease dramatically, by as much as 10,000-fold. rsc.org This is attributed to energy loss to water molecules. rsc.org
Recent research has shown that modifying the structure of the dioxetane can mitigate this effect. By introducing an electron-withdrawing group, such as an acrylonitrile (B1666552), onto the phenoxy ring, the resulting excited-state benzoate (B1203000) becomes a much more efficient emitter in aqueous solutions. rsc.org This modification led to a remarkable 3000-fold increase in chemiluminescence emission in water. rsc.org
Furthermore, studies on the chemiluminescence of 1,2-dioxetanes in aqueous systems have revealed an interesting viscosity effect. An increase in the solvent viscosity has been observed to lead to an increase in the chemiluminescence emission intensity. rsc.org This observation is interpreted within the frameworks of various proposed mechanisms for chemiluminescence, including chemically initiated electron exchange luminescence (CIEEL). rsc.org
Relationship Between Activation Parameters and Luminescence Efficiency
The efficiency of chemiluminescence, quantified by the quantum yield (Φ), is directly related to the partitioning of the decomposition reaction between pathways leading to excited-state and ground-state products. This partitioning is, in turn, influenced by the activation parameters of the reaction.
A higher activation energy generally corresponds to a more stable dioxetane, but it does not necessarily translate to a higher luminescence efficiency. The key factor is the relative heights of the energy barriers leading to the formation of singlet and triplet excited states versus the ground state products.
For many 1,2-dioxetanes, the formation of triplet excited state products is often more favorable than the formation of singlet excited states. researchgate.net The efficiency of singlet excited state formation, which is responsible for direct fluorescence, can be quite low for simple dioxetanes. However, in some cases, very high singlet chemiexcitation efficiencies have been reported. For a specific aryloxide-substituted dioxetane, a singlet chemiexcitation efficiency of 57% was achieved, which was the highest reported at the time for a laboratory-prepared dioxetane. google.com This was determined after correcting for the fluorescence quantum yield of the resulting ester. google.com
Photochemical and Photophysical Processes in 1,2 Dioxetane Systems
Singlet Oxygen Generation and its Role in Dioxetane Formation
The formation of 1,2-dioxetanes is predominantly achieved through the [2+2] cycloaddition of singlet oxygen (¹O₂) with electron-rich alkenes. Singlet oxygen is an electronically excited state of molecular oxygen and is a key intermediate in many photooxidation processes. nih.gov It is typically generated in a laboratory setting through photosensitization, a process where a photosensitizer molecule absorbs light and transfers the excitation energy to ground-state triplet oxygen (³O₂). nih.gov
The general mechanism for the formation of a 1,2-dioxetane (B1211799) from an alkene (RR'C=CR''R''') and singlet oxygen can be depicted as:
Alkene + ¹O₂ → 1,2-Dioxetane
For the specific case of forming 3-tert-butyl-3-methyl-1,2-dioxetane, the precursor would be 2,3-dimethyl-2-butene. However, the focus here is on the properties of the dioxetane itself once formed. The reaction is highly stereospecific and proceeds via a concerted mechanism. The stability and isolability of the resulting dioxetane depend heavily on the substituents on the alkene. Bulky groups, like the tert-butyl group in this compound, often enhance the stability of the dioxetane ring.
Interestingly, while singlet oxygen is the primary reactant for forming dioxetanes, the thermal decomposition of certain dioxetanes can, in turn, produce singlet oxygen. For instance, the thermal decomposition of 3-hydroxymethyl-3,4,4-trimethyl-1,2-dioxetane has been shown to generate singlet oxygen, with a yield of approximately 0.1% in carbon tetrachloride. nih.gov This process is confirmed by the characteristic infrared photoemission of singlet oxygen at 1270 nm. nih.gov This demonstrates a cyclical relationship where singlet oxygen is both a precursor and a potential product in the lifecycle of dioxetane systems.
Competition between Dioxetane Formation and Ene Reactions in Photooxygenation
The reaction of singlet oxygen with alkenes is not limited to the [2+2] cycloaddition that forms 1,2-dioxetanes. When an alkene possesses an allylic hydrogen atom, a competing pathway known as the "ene" reaction can occur. nih.gov This reaction produces an allylic hydroperoxide and is often a major competing process.
The competition between these two pathways is primarily governed by the structure of the alkene and, to a lesser extent, by solvent and temperature effects.
[2+2] Cycloaddition: Leads to the formation of a 1,2-dioxetane. This pathway is favored for alkenes that are electron-rich and lack allylic hydrogens or where the allylic hydrogens are sterically inaccessible.
Ene Reaction: Results in the formation of an allylic hydroperoxide. This pathway is favored for alkenes that have readily accessible allylic hydrogens.
The precursor to this compound, 2,3-dimethyl-2-butene, lacks allylic hydrogens, and thus its reaction with singlet oxygen would exclusively yield the dioxetane. However, for an unsymmetrical alkene that could be a conceptual precursor, such as 2,4,4-trimethyl-2-pentene (B94453) (which has allylic hydrogens), a competition would exist. The steric hindrance provided by the tert-butyl group would significantly influence the reaction's direction, generally favoring the ene reaction unless the double bond is tetra-substituted.
| Reaction Pathway | Product Type | Required Alkene Feature | Example Precursor for this compound |
| [2+2] Cycloaddition | 1,2-Dioxetane | Electron-rich C=C double bond | 2,3-Dimethyl-2-butene (conceptual) |
| Ene Reaction | Allylic Hydroperoxide | Presence of an allylic hydrogen | 2,4,4-Trimethyl-2-pentene (conceptual) |
This table illustrates the competing pathways in the photooxygenation of alkenes.
Photochemical Triggering and Sensitization of Dioxetane Decomposition
While 1,2-dioxetanes can decompose thermally, their decomposition can also be initiated or accelerated by light, a process known as photochemical triggering. This decomposition can occur through direct photolysis or, more commonly, through sensitization.
In a sensitized decomposition, the dioxetane molecule accepts energy from another molecule that has been excited by light (a photosensitizer). A prominent mechanism for this is chemically initiated electron exchange luminescence (CIEEL). nih.gov In the CIEEL process, an electron is transferred from a donor (the trigger) to the dioxetane, leading to the cleavage of the weak oxygen-oxygen bond and the formation of a radical ion pair. This is followed by fragmentation into two carbonyl compounds, with one being in an electronically excited state.
The decomposition of the dioxetane results in the formation of two carbonyl compounds (a ketone and an aldehyde or two ketones). A key feature of this decomposition is that it generates one of the carbonyl products in an electronically excited triplet or singlet state, which is the basis for the observed chemiluminescence.
*Dioxetane → [Dioxetane]•⁻ → Carbonyl¹ + (Carbonyl²) **
The efficiency of excited state formation is a critical parameter in the chemiluminescence of dioxetanes. For many 1,2-dioxetanes, the yield of excited triplet state carbonyls is significantly higher than the yield of excited singlet states.
Inter- and Intramolecular Energy Transfer Processes in Chemiluminescent Systems
The light emission observed from the decomposition of 1,2-dioxetanes is often not from the initially formed excited carbonyl compound itself. Instead, the energy can be transferred to another molecule, a fluorescer or luminophore, which then emits light of a characteristic wavelength. nih.gov This energy transfer can occur through two primary pathways: intermolecular and intramolecular.
Intermolecular Energy Transfer: In this process, the excited carbonyl compound generated from the dioxetane decomposition transfers its energy to a separate fluorescent molecule present in the solution. The acceptor molecule is raised to an excited singlet state and then emits a photon to return to its ground state. This is a common strategy used to tune the color of the emitted light and to enhance the quantum yield of luminescence. nih.gov
Intramolecular Energy Transfer: This occurs when the fluorescent acceptor is covalently bonded to the dioxetane molecule itself. rsc.org Upon decomposition, the energy from the excited carbonyl product is transferred through the molecular framework to the tethered fluorescent group, which then luminesces. rsc.org This process can be highly efficient due to the close proximity of the donor and acceptor. rsc.org This approach is widely used in designing highly specific chemiluminescent probes for bioanalysis and in vivo imaging. nih.govnih.gov
Structure Activity Relationship Studies in Substituted 1,2 Dioxetanes
Impact of Alkyl Substitution on Dioxetane Stability and Chemiluminescence Efficiency
The stability and light-emitting efficiency of 1,2-dioxetanes are profoundly influenced by the nature of their alkyl substituents. These effects can be broadly categorized into steric and electronic contributions, which collectively dictate the activation energy for thermal decomposition and the quantum yield of chemiluminescence.
Steric Effects of tert-Butyl and Methyl Groups on Stability
The presence of bulky substituents, such as tert-butyl groups, generally enhances the thermal stability of the 1,2-dioxetane (B1211799) ring. This increased stability is attributed to steric hindrance, which restricts the conformational changes required for the decomposition pathway. In the case of 3-tert-butyl-3-methyl-1,2-dioxetane, the bulky tert-butyl group provides significant steric shielding of the strained peroxide bond.
The stability of alkyl-substituted dioxetanes is often correlated with the activation energy (Ea) for their thermal decomposition. A higher activation energy implies greater stability. For instance, the introduction of sterically demanding groups can raise the energy barrier for the cleavage of the O-O bond, which is the rate-limiting step in the thermolysis of many dioxetanes. researchgate.net The presence of a spiro-adamantyl unit, a particularly bulky substituent, is a common strategy to enhance the stability of 1,2-dioxetanes. acs.org This principle of steric stabilization is also applicable to the tert-butyl group in this compound. The replacement of a less bulky group with a tert-butyl group is known to increase metabolic stability in other chemical contexts by hindering access to reactive sites. nih.gov
Electronic Effects of Alkyl Substituents on Excited State Formation
The electronic nature of alkyl substituents also plays a crucial role in the efficiency of excited state formation during the decomposition of 1,2-dioxetanes. Alkyl groups are generally considered to be weakly electron-donating. These electronic effects can influence the distribution between singlet and triplet excited states of the resulting carbonyl fragments.
The addition of methyl substituents to the 1,2-dioxetane ring has been shown to increase the yield of both singlet and triplet excited products. acs.org This is because the substituents increase the number of degrees of freedom in the molecule, which in turn increases the time the molecule spends in a state conducive to crossing over to the excited state potential energy surfaces. acs.org While specific data for this compound is not detailed in the provided results, the general principle suggests that its alkyl substituents contribute to the generation of excited state products. The electronic properties of substituents can also be tuned to modulate the emission wavelength of the chemiluminescent compound. nih.gov
Spiro-Strain Effects on Chemiexcitation Rates and Stability
The incorporation of spirocyclic units into the 1,2-dioxetane structure introduces ring strain, which can have a dramatic effect on both the stability of the molecule and the rate of chemiexcitation. This concept is particularly relevant when comparing the stability of dioxetanes like this compound with spiro-fused systems.
Recent studies have demonstrated that introducing spiro-strain by replacing the commonly used spiro-adamantyl group with a spiro-cyclobutyl motif can significantly accelerate the chemiexcitation rate. nih.govacs.org This acceleration is attributed to the release of strain energy in the transition state of the decomposition reaction. nih.gov For example, a spiro-cyclobutyl-dioxetane exhibited a chemiexcitation rate over 100 times faster than its spiro-adamantyl counterpart. nih.govacs.org However, this increased reactivity often comes at the cost of reduced thermal stability. chemrxiv.orgescholarship.org This trade-off between stability and reactivity highlights the delicate balance that must be achieved in designing 1,2-dioxetanes for specific applications. The stability of this compound, which lacks this spiro-strain, would be expected to be greater than that of highly strained spiro-dioxetanes, though its chemiexcitation rate would be comparatively slower.
Rational Design of Triggerable 1,2-Dioxetanes
A significant area of research in 1,2-dioxetane chemistry is the development of "triggerable" systems. These are molecules that are stable under normal conditions but can be induced to decompose and produce light in response to a specific chemical or biological stimulus. This is often achieved by attaching a protecting group to a phenoxy-substituted 1,2-dioxetane, which, when removed, initiates the chemiluminescent decomposition via a process known as Chemically Initiated Electron Exchange Luminescence (CIEEL). rsc.orgnih.gov
Chemically Triggered Systems (e.g., Acid/Base Activation, Fluoride (B91410) Ions)
Chemically triggered 1,2-dioxetanes are designed to be activated by specific chemical reagents. For example, a dioxetane bearing a silyl-protected phenol (B47542) can be triggered by fluoride ions, which cleave the silicon-oxygen bond and initiate chemiluminescence. rsc.org Similarly, base-catalyzed deprotection of an acetyl-protected phenol can also trigger light emission. rsc.org The rate and intensity of the resulting chemiluminescence can be modulated by the specific trigger and the structure of the dioxetane.
Enzymatically Triggered Systems (e.g., Alkaline Phosphatase, β-galactosidase)
A particularly powerful application of triggerable 1,2-dioxetanes is in the development of highly sensitive bioassays. In these systems, the protecting group on the phenoxy-dioxetane is a substrate for a specific enzyme. rsc.org For instance, a phosphate (B84403) group can be used to protect the phenol, creating a substrate for alkaline phosphatase. nih.gov Upon enzymatic cleavage of the phosphate group, the unstable phenolate (B1203915) is formed, leading to rapid decomposition of the dioxetane and the emission of light. nih.gov Similarly, a galactose moiety can be used as a protecting group, creating a substrate for β-galactosidase. nih.gov These enzymatically triggered systems have found widespread use in immunoassays and reporter gene assays due to their exceptional sensitivity, often exceeding that of colorimetric or fluorescent methods by orders of magnitude. nih.govnih.gov
Strategies for Enhancing Chemiluminescence Quantum Yields
Influence of Electron-Withdrawing Groups (EWGs)
A pivotal strategy for enhancing chemiluminescence in aqueous environments, crucial for biological applications, involves the modification of triggerable phenoxy-1,2-dioxetanes. In these systems, chemiexcitation is initiated upon the formation of a phenolate. researchgate.net However, in aqueous solutions, the quantum yields are often low due to water-mediated quenching of the excited intermediate. rsc.org
A groundbreaking development demonstrated that incorporating a potent electron-withdrawing group (EWG) at the ortho position of the phenoxy moiety can dramatically amplify the light-emission intensity. rsc.org This modification is hypothesized to prevent the quenching effect of water molecules, leading to a substantial increase in the chemiluminescence quantum yield. rsc.org For instance, the introduction of an acrylonitrile (B1666552) or methyl acrylate (B77674) group ortho to the phenol on a spiroadamantane 1,2-dioxetane scaffold resulted in large increases in ΦCL in aqueous conditions, with values reaching up to 40%. rsc.orgnih.gov This approach can amplify the light emission by as much as 3000-fold compared to the unsubstituted equivalent, enabling the use of these luminophores as single-component probes without the need for enhancer additives. rsc.org
Furthermore, the electronic nature of the EWG substituent can directly influence the light emission wavelength. rsc.org This allows for the tuning of the emission color by selecting different EWGs, which is a valuable tool for developing multiplex detection systems. rsc.org
Table 1: Effect of ortho-Substituents on Phenoxy-1,2-Dioxetane Chemiluminescence
| Probe Name/Substituent | Key Structural Feature | Effect on Chemiluminescence | Reference |
| Acrylonitrile Substituted Dioxetane | Electron-withdrawing acrylonitrile group ortho to phenol | Dramatically increases quantum yield in aqueous solution. | nih.gov |
| Methyl Acrylate Substituted Dioxetane | Electron-withdrawing methyl acrylate group ortho to phenol | Leads to large increases in chemiluminescence quantum yield. | nih.gov |
| Acrylic Acid (CL-5d) | Electron-withdrawing acrylic acid group | Substantially amplifies the chemiexcitation rate in aqueous solution. | rsc.org |
| Dioxetane B495 | EWG-substituted phenoxy-dioxetane | Exhibits a very short half-life (T1/2 = 3.4 s) and high brightness. | rsc.org |
| Dioxetane A460 | EWG-substituted phenoxy-dioxetane | Shows a very high quantum yield (55%) but a long half-life (16 h), resulting in lower brightness. | rsc.org |
Modification of Spiro-Fused Ring Systems
The substituent attached to the dioxetane ring at the C4 position, often a spiro-fused polycyclic group like adamantane (B196018), plays a crucial role in both stability and decomposition kinetics. The adamantyl group is common due to its ability to prevent undesired side reactions. However, recent studies have shown that replacing it with other cycloalkyl units can significantly alter the chemiexcitation rate. acs.org
It has been discovered that introducing ring strain into this part of the molecule can accelerate the chemiexcitation of phenoxy-1,2-dioxetanes. acs.orgacs.org Specifically, replacing the spiro-adamantyl unit with a more strained spiro-cyclobutyl motif leads to a substantial acceleration of the light-emission rate. acs.org This "spiro-strain release" effect can enhance the rate of light production to a "flash" mode rather than a slower "glow," which is advantageous for detection sensitivity in bioassays. acs.orgacs.org For example, a spiro-cyclobutyl-phenoxy-1,2-dioxetane showed approximately a 2-fold increase in total light emission intensity compared to its spiro-adamantyl counterpart. acs.org Further exploration with highly strained units like 7-norbornyl and homocubanyl led to even more dramatic rate enhancements, with a 230-fold increase observed for the homocubanyl-fused dioxetane compared to the adamantyl version. acs.org
Table 2: Effect of Spiro-Fused Rings on Dioxetane Chemiluminescence Rate
| Dioxetane Type | Key Structural Feature | Relative Chemiluminescence Rate/Effect | Reference |
| Spiro-adamantyl (Diox 3) | Fused adamantane ring | Reference standard for comparison. | acs.org |
| Spiro-7-norbornyl (Diox 2) | Fused 7-norbornyl ring | 14.2-fold faster chemiexcitation rate than Diox 3. | acs.org |
| Spiro-homocubanyl (Diox 1) | Fused homocubanyl ring | 230-fold faster chemiexcitation rate than Diox 3. | acs.org |
| Spiro-cyclobutyl | Fused cyclobutane (B1203170) ring | ~2-fold increase in total light emission intensity vs. spiro-adamantyl. | acs.org |
| Dimethyl (SOCL-DM) | Non-cyclic dimethyl groups | Exhibited higher conversion to dioxetane and benzoate (B1203000) compared to adamantyl precursor. | nih.gov |
Emission Wavelength Tuning for Enhanced Detection
For biological imaging, shifting the chemiluminescence emission to longer wavelengths, particularly in the near-infrared (NIR) region (650–900 nm), is a critical enhancement strategy. rsc.orgresearchgate.net NIR light penetrates tissue more deeply with less scattering and avoids interference from biological autofluorescence, thereby improving the signal-to-noise ratio. researchgate.netnih.gov
Several strategies have been developed to achieve this red-shift:
Direct Modulation with π-Conjugated Systems : One approach is to directly attach a substituent with an extended π-conjugation system to the dioxetane scaffold. nih.gov For instance, conjugating a dicyanomethylene-4H-chromene (DCMC) fluorophore to the phenoxy-dioxetane probe resulted in NIR emission at 660 nm. rsc.org
Energy Transfer to External Fluorophores : Chemiluminescence resonance energy transfer (CRET) can be employed. In this mechanism, the energy from the primary excited carbonyl product is transferred to a suitable fluorescent acceptor molecule, which then emits light at its characteristic longer wavelength. uiowa.edu This has been demonstrated using organic dyes and semiconductor nanoparticles (quantum dots) as the acceptors, successfully shifting emission into the red and NIR regions. uiowa.edu
Inclusion of Transition Metals : A more recent and underexplored strategy is the incorporation of transition metals. Iridium complexes, for example, can be integrated into the dioxetane structure to act as the final emitter, producing NIR chemiluminescence following the decomposition of the dioxetane ring. nih.gov
These molecular engineering strategies, which tune the quantum yield, emission rate, and emission wavelength, are crucial for optimizing 1,2-dioxetane-based probes for advanced applications in diagnostics and in vivo imaging. researchgate.netacs.org
Emerging Research Directions in 1,2 Dioxetane Chemistry
Development of Novel Dioxetane Luminophores with Tunable Properties
The development of new 1,2-dioxetane-based luminophores with finely-tuned properties is a major focus of current research. The goal is to control the color, intensity, and duration of the light emission for specific applications, ranging from advanced bioimaging to new materials.
A key strategy involves the modification of the phenoxy-dioxetane scaffold. By incorporating various substituents, researchers can manipulate the photophysical properties of the resulting luminophore. ontosight.ai For instance, the introduction of an electron-withdrawing methyl acrylate (B77674) or acrylonitrile (B1666552) group ortho to the phenol (B47542) on a spiroadamantane 1,2-dioxetane (B1211799) has been shown to significantly increase the chemiluminescence quantum yield in aqueous environments and shift the emission to redder wavelengths, which is more suitable for biological applications. nih.gov This tunability is crucial for developing multicolor chemiluminescent systems. Researchers have designed and synthesized libraries of phenoxy-dioxetane luminophores with a wide range of emission colors, from blue to red (460 nm to 710 nm). researchgate.net The light-emission spectrum of these luminophores can be accurately predicted by examining the fluorescence of the corresponding benzoate (B1203000) ester, which is the excited product of the decomposition. google.com
This predictive capability allows for the rational design of luminophore pairs for duplex analysis, enabling the simultaneous detection of multiple analytes. For example, two dioxetane probes with distinct emission spectra can be equipped with different enzymatic triggers, allowing for the simultaneous monitoring of two separate enzymatic activities in a single sample. researchgate.netgoogle.com
Another frontier is the development of near-infrared (NIR) emitting dioxetanes. NIR light has better tissue penetration, making it ideal for deep-tissue in vivo imaging. nih.gov One approach to achieve this is by coupling the dioxetane to a NIR-emitting fluorophore or a phosphorescent iridium(III) complex. nih.govdtic.mil In these systems, the energy from the chemiluminescent decomposition of the dioxetane is transferred to the attached luminophore, resulting in NIR emission. dtic.mil
Table 1: Examples of Substituted Dioxetanes and Their Tunable Properties
| Dioxetane Type | Substituent/Modification | Effect on Property | Application | Reference |
| Spiroadamantane-phenoxy-dioxetane | Methyl acrylate ortho to phenol | Increased quantum yield, red-shifted emission | Biological imaging | nih.gov |
| Phenoxy-dioxetane Library | Various electron-withdrawing groups | Multicolor emission (460-710 nm) | Duplex enzymatic assays | researchgate.netgoogle.com |
| Spiroadamantane-dioxetane | Covalent attachment of Iridium(III) complex | Near-infrared (NIR) emission | In vivo oxygen sensing | nih.govdtic.mil |
| Acridan-dioxetane | Fluorine atoms at specific positions | Enhanced stability and fluorescence quantum yield | Thermochemiluminescent labels | colab.ws |
Exploration of Dioxetane Analogues for Specific Chemical Transformations
While renowned for their chemiluminescence, researchers are increasingly exploring the use of 1,2-dioxetane analogues as reagents for specific chemical transformations beyond light emission. Their inherent strain and weak oxygen-oxygen bond make them potential sources of reactive species for organic synthesis.
One emerging application is their use as in situ generators of carbonyl compounds. The thermal decomposition of a 1,2-dioxetane yields two carbonyl fragments. researchgate.net This controlled release can be harnessed in synthetic sequences where the direct use of the carbonyl compounds might be problematic. For example, 3,3,4-trimethyl-1,2-dioxetane decomposes to yield acetone (B3395972) and acetaldehyde. wikipedia.org This transformation highlights the potential of using substituted dioxetanes to generate specific ketones and aldehydes for subsequent reactions.
Furthermore, 1,2-dioxetanes can act as oxidizing agents, though this application is less explored than their luminescent properties. Their reaction with phosphines, for instance, results in the deoxygenation of the dioxetane. The reaction of tetramethyl-1,2-dioxetane with triphenylphosphine (B44618) yields tetramethyloxacyclopropane, demonstrating the transfer of an oxygen atom. acs.org
Recent studies have also shown that 1,2-dioxetanes can be reduced by biologically relevant molecules. Substances with low oxidation potentials, such as NADH and ascorbic acid, can reduce 1,2-dioxetanes to their corresponding vicinal diols. nih.gov This reaction points towards the potential for developing dioxetane-based probes that respond to the redox environment or for using them in controlled reduction-oxidation reactions. The ability to be selectively reduced to a diol or catalytically decomposed into ketone fragments presents a dichotomy in reactivity that could be exploited for specific chemical outcomes. nih.gov The exploration of these non-luminescent reaction pathways is a growing area, promising to establish 1,2-dioxetanes as versatile reagents in the synthetic chemist's toolkit. ontosight.ai
Advanced Spectroscopic Techniques for Interrogating Dioxetane Intermediates
Understanding the intricate mechanism of 1,2-dioxetane decomposition is crucial for designing more efficient and tailored molecules. The process involves extremely short-lived intermediates, primarily the 1,4-dioxy biradical, which are challenging to detect. dtic.mil Advanced spectroscopic techniques are proving indispensable in capturing and characterizing these transient species.
Femtosecond transient absorption spectroscopy (fs-TAS) is a powerful tool for monitoring the ultrafast kinetics of electron transfer processes that are thought to initiate the decomposition in some dioxetanes (the CIEEL mechanism). nih.gov This technique allows researchers to follow the evolution of photogenerated carriers and understand the dynamics of the initial steps of the reaction on a femtosecond timescale. nih.gov The existence of biradical intermediates, analogous to those in dioxetane decomposition, has been proven using femtosecond spectroscopy in related systems, underscoring the importance of this technique for mechanistic elucidation. acs.org
Time-resolved infrared (TRIR) spectroscopy offers another window into the reaction mechanism by providing structural information about intermediates. ontosight.aidtic.mil TRIR can detect the vibrational signatures (i.e., the "fingerprint") of species that exist for only nanoseconds to milliseconds. nih.gov This allows for the direct observation of the formation and decay of intermediates and products during the dioxetane decomposition cascade, helping to piece together the reaction pathway. ontosight.ai Modern TRIR techniques can achieve high temporal resolution, making it possible to monitor fast chemical changes and identify short-lived species that are invisible to conventional spectroscopic methods. nih.gov
These advanced techniques provide critical data that complements theoretical models, offering a more complete picture of the decomposition process. By directly observing the fleeting intermediates, scientists can validate or refine proposed mechanisms like the concerted biradical model versus the stepwise CIEEL pathway.
Theoretical Advances in Predicting Dioxetane Reactivity and Emission Characteristics
Alongside experimental work, theoretical and computational chemistry has become a cornerstone of modern dioxetane research. Advanced computational methods allow for the prediction of reactivity, the elucidation of complex reaction mechanisms, and the rational design of new dioxetanes with desired emission properties.
High-level computational studies, such as those using multistate multiconfigurational second-order perturbation theory (MS-CASPT2), have been employed to model the thermal decomposition of 1,2-dioxetane. acs.orgresearchgate.net These calculations can accurately reproduce experimental values for the activation energy of the reaction. acs.org Furthermore, they provide detailed insights into the potential energy surfaces of both the ground and excited states, explaining why the decomposition often preferentially forms triplet-state carbonyl products over singlet-state ones. acs.org Theoretical models have been instrumental in rationalizing the "entropic trapping" mechanism, which helps to explain the increased production of excited-state products when substituents are added to the dioxetane ring. acs.orgresearchgate.net
Density functional theory (DFT) is another powerful tool used to study the thermolysis and chemiexcitation profiles of dioxetane analogues. digitellinc.com Theoretical approaches are also used to distinguish between different proposed luminescence mechanisms, such as the chemically initiated electron-exchange luminescence (CIEEL) model and the charge-transfer induced luminescence (CTIL) mechanism. ontosight.ai By calculating properties like ionization potentials and charge-transfer excitation energies, researchers can predict which pathway is more likely for a given dioxetane derivative. ontosight.ai
These theoretical advances are not purely academic; they have practical implications for designing new molecules. For example, chemometric approaches that combine DFT-optimized molecular descriptors with statistical analysis can predict the likelihood that a given olefin precursor will successfully form a stable 1,2-dioxetane upon photooxygenation. colab.ws This predictive power saves significant synthetic effort and accelerates the discovery of new luminophores with optimized properties for applications in bioassays and diagnostics. colab.ws
Q & A
Q. What are the optimal synthetic routes for producing 3-tert-Butyl-3-methyl-1,2-dioxetane with high purity, and how can intermediates be characterized?
Methodological Answer:
- Synthetic Routes : Use tert-butyl precursors (e.g., tert-butyldimethylsilyl chloride analogs) in photochemical or thermal [2+2] cycloadditions under inert atmospheres to minimize decomposition .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization with low-polarity solvents (e.g., dichloromethane/hexane mixtures) to isolate the dioxetane .
- Characterization : Confirm structure via H/C NMR (tert-butyl protons at δ ~1.3 ppm; methyl groups at δ ~1.5 ppm) and high-resolution mass spectrometry (HRMS) .
Q. How can the thermal and photochemical stability of this compound be systematically evaluated?
Methodological Answer:
- Thermal Stability : Conduct differential scanning calorimetry (DSC) at heating rates of 2–10°C/min to identify exothermic decomposition peaks. Pair with thermogravimetric analysis (TGA) to quantify mass loss .
- Photostability : Expose samples to UV-Vis light (250–400 nm) in quartz cells and monitor decomposition kinetics via HPLC or fluorescence spectroscopy (if chemiluminescent) .
- Accelerated Aging : Use Arrhenius modeling at elevated temperatures (e.g., 40–80°C) to extrapolate shelf-life under standard conditions .
Advanced Research Questions
Q. What computational and experimental strategies resolve contradictions in reported decomposition pathways of this compound?
Methodological Answer:
- Quantum Chemical Calculations : Perform density functional theory (DFT) to map potential energy surfaces for singlet vs. triplet decomposition pathways. Compare with experimental activation energies from DSC .
- Isotopic Labeling : Synthesize C-labeled analogs to track bond cleavage via NMR or IR spectroscopy during decomposition .
- Cross-Validation : Replicate conflicting studies under controlled conditions (e.g., solvent purity, oxygen levels) and apply multivariate regression to identify confounding variables .
Q. How can factorial design optimize reaction conditions for synthesizing derivatives of this compound?
Methodological Answer:
- Factor Selection : Prioritize variables (e.g., temperature, catalyst loading, solvent polarity) based on preliminary screening via Plackett-Burman design .
- Orthogonal Arrays : Use a factorial design (k = 3–4 factors) to model interactions between parameters. Analyze via ANOVA to identify significant effects .
- Response Surface Methodology (RSM) : Fit polynomial models to predict optimal yields or purity, validated by confirmatory runs .
Q. What advanced spectroscopic techniques differentiate steric effects of the tert-butyl group in this compound from electronic contributions?
Methodological Answer:
- Dynamic NMR : Resolve hindered rotation of the tert-butyl group by variable-temperature H NMR (VT-NMR) to calculate rotational barriers .
- X-ray Crystallography : Determine bond angles and dihedral distortions caused by steric bulk in the crystal lattice .
- Time-Resolved Fluorescence : Compare emission lifetimes with less sterically hindered analogs (e.g., 3-methyl-1,2-dioxetane) to isolate electronic vs. steric effects on excited-state decay .
Methodological Notes
- Data Analysis : For reproducibility, use software like Python/R for regression modeling or Gaussian/MOLPRO for DFT calculations .
- Contradiction Management : Apply the "Three Rs" (Replicate, Reproduce, Resolve) to conflicting data, leveraging open-access datasets for meta-analysis .
- Safety Protocols : Given the compound’s potential instability, conduct small-scale trials with blast shields and remote monitoring during thermal studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
